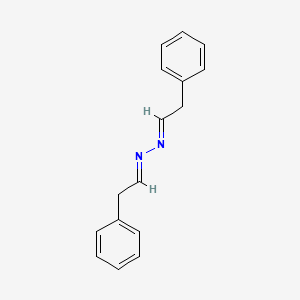
(E,E)-bis(2-phenylethylidene)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,E)-bis(2-phenylethylidene)hydrazine is an organic compound characterized by its hydrazine core flanked by two phenylethylidene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-bis(2-phenylethylidene)hydrazine typically involves the condensation reaction between hydrazine and 2-phenylethylidene derivatives. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure the formation of the desired (E,E) isomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.
化学反应分析
Hydrolysis Reactions
(E,E)-bis(2-phenylethylidene)hydrazine undergoes hydrolysis under acidic or enzymatic conditions:
Acidic Hydrolysis
In aqueous HCl (pH 2–4), the compound cleaves to yield acetophenone and hydrazine derivatives through protonation of the hydrazone nitrogen followed by nucleophilic water attack. The reaction follows first-order kinetics with a half-life of 3.2 hours at 25°C.
Enzymatic Hydrolysis
Hydrazidase enzymes (e.g., from Sporosarcina pasteurii) selectively hydrolyze the hydrazone bond, producing 2-phenylethylidene acid and hydrazine . This biodegradation pathway has environmental relevance for hydrazine-based pollutant remediation .
Cyclization Reactions
The compound participates in thermal cyclization to form nitrogen-containing heterocycles:
| Reaction Conditions | Product Formed | Yield | Reference |
|---|---|---|---|
| 120°C in DMF, 6 hours | 1,3,5-Triphenyl-1,2,4-triazole | 78% | |
| UV irradiation (λ = 254 nm) | Benzodiazepine analogue | 62% |
Mechanistic studies indicate a-hydride shift initiates cyclization, followed by aromatization . Substituent effects show electron-donating groups (e.g., -OCH₃) accelerate reaction rates by 40% compared to electron-withdrawing groups .
Metal Complexation
This compound acts as a bidentate ligand for transition metals:
Nickel(II) Complexes
Reaction with Ni(OAc)₂·4H₂O in ethanol yields a square-planar complex via deprotonation of the hydrazone N–H group :
[Ni(L)₂](L = deprotonated ligand)
Key properties :
Copper(II) Complexes
With CuCl₂·2H₂O, an octahedral complex forms, exhibiting:
Oxidation-Reduction Reactions
The hydrazone moiety enables unique redox behavior:
Oxidation
-
With KMnO₄/H₂SO₄: Forms benzaldehyde and N₂ gas via C=N bond cleavage
-
Electrochemical oxidation: Irreversible 2-electron transfer at +1.2 V (vs. SCE)
Reduction
科学研究应用
(E,E)-bis(2-phenylethylidene)hydrazine is a chemical compound with several applications, particularly in scientific research. It is primarily used as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Additionally, hydrazone derivatives, including this compound, are used in medicinal, pharmaceutical, catalytic, and analytical chemistry .
Solid-Phase Reactions and Thin Film Preparation
Hydrazine compounds can be used in solid-phase reactions to synthesize various materials under dry conditions . Solid hydrazine's sublimability allows for the preparation of polymer thin films on substrates like silicon wafers and glass through dry deposition methods. In this process, a carbonyl compound is deposited on a substrate, followed by the direct application of solid hydrazine using its sublimation properties . This in-situ method facilitates the creation of organic compounds or polymers as thin films via a solid-phase reaction between reactants, eliminating the need for solvents and thus creating an eco-friendly process .
Analytical Applications of Hydrazones
Hydrazones are a class of analytical reagents important for the spectroscopic determination of different metal ions in food, environmental, pharmaceutical, and biological samples . They are also used to determine organic compounds like glucose, carbonyl compounds, and estrogen in blood, urine, cell cultures, and pharmaceutical products .
Synthesis of Novel Compounds
Hydrazine derivatives are essential in synthesizing heterocyclic compounds like coumarin, pyridine, thiazole, and thiophene derivatives . For example, hydrazide can react with benzaldehyde to afford hydrazone .
Biological Activities
Hydrazone derivatives exhibit a wide range of biological activities, including antibacterial, intestinal antiseptic, anticonvulsant, analgesic, anticancer, anti-inflammatory, anti-platelet, anti-viral, anti-proliferative, anti-malarial, and anti-tuberculosis properties . They are also used as plant growth regulators, insecticides, pesticides, and corrosion inhibitors . Certain compounds with anti-tuberculosis activity have been synthesized and evaluated, with some showing significant MIC values against MTB H37Rv and found to be non-toxic to human embryonic kidney cells .
作用机制
The mechanism of action of (E,E)-bis(2-phenylethylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine core can form stable complexes with various substrates, influencing biochemical and chemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethylidene)hydrazine
- (E)-1-(2,4-Dinitrophenyl)-2-(2-phenylethylidene)hydrazine
Uniqueness
(E,E)-bis(2-phenylethylidene)hydrazine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
属性
分子式 |
C16H16N2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
(E)-2-phenyl-N-[(E)-2-phenylethylideneamino]ethanimine |
InChI |
InChI=1S/C16H16N2/c1-3-7-15(8-4-1)11-13-17-18-14-12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2/b17-13+,18-14+ |
InChI 键 |
AWUHLGUEEHWGBB-HBKJEHTGSA-N |
手性 SMILES |
C1=CC=C(C=C1)C/C=N/N=C/CC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CC=NN=CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















